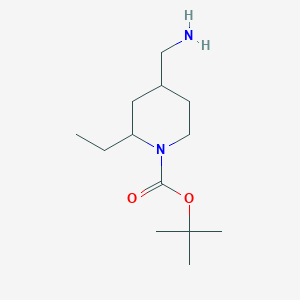
Methyl 3-hydroxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxyacrylate is an organic compound with the molecular formula C4H6O3. It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group attached to the third carbon of the acrylate chain. This compound is of significant interest in organic synthesis and polymer chemistry due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxyacrylate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxyacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Another method involves the reaction of methyl acrylate with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate. This method provides a direct route to the hydroxylated product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved safety, higher efficiency, and better control over reaction conditions. For example, the reaction of methyl acrylate with hydrogen peroxide can be carried out in a tubular reactor, allowing for continuous production of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxopropionate.
Reduction: The double bond in the acrylate moiety can be reduced to form methyl 3-hydroxypropionate.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Major Products Formed
Oxidation: Methyl 3-oxopropionate
Reduction: Methyl 3-hydroxypropionate
Substitution: Various substituted acrylates depending on the reagents used.
Scientific Research Applications
Methyl 3-hydroxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and biodegradable polymers for medical applications.
Mechanism of Action
The mechanism of action of methyl 3-hydroxyacrylate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the acrylate moiety can undergo polymerization and addition reactions. These properties make it a versatile compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Ethyl 3-hydroxyacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-Hydroxypropionic acid: Contains a carboxyl group instead of an ester group, leading to different reactivity and applications.
Uniqueness
Methyl 3-hydroxyacrylate is unique due to the presence of both a hydroxyl group and an acrylate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and polymer chemistry.
Properties
Molecular Formula |
C4H6O3 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
methyl (E)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h2-3,5H,1H3/b3-2+ |
InChI Key |
FVYNPFNRUNVROH-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/O |
Canonical SMILES |
COC(=O)C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13331162.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13331179.png)

![1-(1-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13331198.png)
![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)

![Spiro[benzo[b][1,4]thiazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B13331210.png)
![3'-Methoxy-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13331220.png)

![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)


